molecular formula C22H25N3O B2999820 N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1144453-60-0

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2999820
CAS No.: 1144453-60-0
M. Wt: 347.462
InChI Key: VCZITSQFCURDQV-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features a piperidine ring, an indole moiety, and an acetamide group. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Indole Attachment: The indole moiety is introduced via a nucleophilic substitution reaction.

    Acetamide Formation: Finally, the acetamide group is attached through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Benzyl chloride, sodium hydroxide, or other alkylating agents.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The indole moiety is known for its ability to interact with various biological targets, potentially influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)propionamide: Similar structure with a propionamide group.

    N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)butyramide: Similar structure with a butyramide group.

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(17-25-15-10-19-8-4-5-9-21(19)25)23-20-11-13-24(14-12-20)16-18-6-2-1-3-7-18/h1-10,15,20H,11-14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZITSQFCURDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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